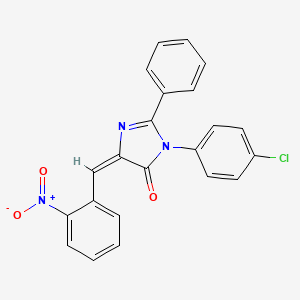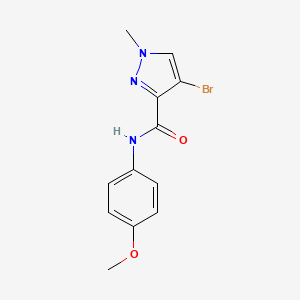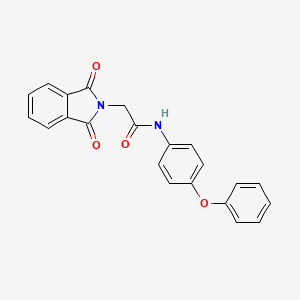![molecular formula C21H19NO3 B4921619 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine, also known as safrole amine, is a chemical compound used in scientific research for its potential therapeutic effects. This compound is derived from safrole, a natural organic compound found in various plants including sassafras and camphor.
Mécanisme D'action
The mechanism of action of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. It has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Safrole amine has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which may protect cells from oxidative stress. Furthermore, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine in scientific research is its potential therapeutic effects, which may lead to the development of new treatments for various diseases. Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is its potential toxicity, which may limit its use in certain experiments. Furthermore, the mechanism of action of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine and its potential therapeutic targets. Overall, the study of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has the potential to lead to the development of new treatments for various diseases and improve our understanding of cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine involves the reduction of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine using sodium borohydride in the presence of palladium on carbon catalyst. This reaction yields 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine as a white solid with a melting point of 122-124°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Safrole amine has been found to have potential therapeutic effects in various scientific research studies. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been studied for its potential anti-cancer properties, showing promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-4-17(5-3-1)14-23-19-9-6-16(7-10-19)13-22-18-8-11-20-21(12-18)25-15-24-20/h1-12,22H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDJPTPDTQNANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)

![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)

![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)

![3-(4-bromophenyl)-1-{4-[(difluoromethyl)sulfonyl]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4921612.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4921623.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)